REACTION_CXSMILES
|
[CH:1]1[CH:6]=[C:5]([OH:7])[CH:4]=[C:3]([CH:8]([OH:11])[CH2:9][NH2:10])[CH:2]=1.Cl.CO[C:15]([C:17]1[N:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)=N>O1CCCC1.C(OCC)(=O)C.O.C(#N)C>[OH:7][C:5]1[CH:4]=[C:3]([CH:8]2[O:11][C:15]([C:17]3[CH:18]=[CH:19][CH:20]=[CH:21][N:22]=3)=[N:10][CH2:9]2)[CH:2]=[CH:1][CH:6]=1 |f:0.1|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC(=C1)O)C(CN)O.Cl
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
COC(=N)C1=CC=CC=N1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 16 hours
|
Duration
|
16 h
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer is extracted twice with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined ethyl acetate solutions are washed twice with dilute aqueous sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
to obtain a partially crystalline material
|
Type
|
CUSTOM
|
Details
|
This material is triturated with ether
|
Type
|
CUSTOM
|
Details
|
to obtain crystals
|
Type
|
FILTRATION
|
Details
|
the hot solution is filtered
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
FILTRATION
|
Details
|
The crystals (4 g) are filtered off
|
Type
|
WASH
|
Details
|
washed with acetonitrile
|
Type
|
CUSTOM
|
Details
|
dried in vacuo, m.p. 139°-141° C.
|
Name
|
|
Type
|
|
Smiles
|
OC=1C=C(C=CC1)C1CN=C(O1)C1=NC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |